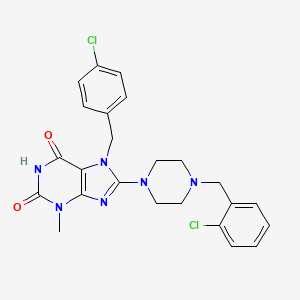

7-(4-chlorobenzyl)-8-(4-(2-chlorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

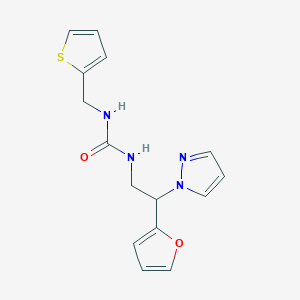

The compound is a purine derivative linked to a piperazine moiety, which is a structure of interest due to its potential biological activities. Purine derivatives are known for their wide range of pharmacological properties, including antiviral, anticancer, and antibacterial activities. The presence of chlorobenzyl groups may suggest enhanced lipophilicity and potential for interaction with various biological targets.

Synthesis Analysis

The synthesis of related purine-piperazine derivatives has been described in the literature. For instance, a series of purine linked piperazine derivatives were synthesized targeting Mycobacterium tuberculosis, using an advanced intermediate which was coupled with varied carboxylic acid chloride derivatives . Although the exact synthesis of the compound is not detailed, the methodologies used in similar compounds involve multi-step synthetic routes, often including the coupling of a purine scaffold with a piperazine derivative under controlled conditions.

Molecular Structure Analysis

The molecular structure of purine derivatives is characterized by a planar fused ring system, which is crucial for their biological activity. In a related compound, the purine system was found to be planar and inclined at a very slight angle, indicating a rigid structure that could be important for binding to biological targets . The piperazine ring typically adopts a chair conformation, which may influence the overall geometry of the molecule and its ability to interact with enzymes or receptors.

Chemical Reactions Analysis

The chemical reactivity of purine-piperazine derivatives can be influenced by the substituents on the purine ring and the piperazine moiety. The presence of chlorobenzyl groups could make the compound a candidate for further functionalization through nucleophilic substitution reactions. Additionally, the purine ring system itself can participate in hydrogen bonding, which is a key interaction in many biological processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of purine-piperazine derivatives are determined by their molecular structure. The crystalline forms of related compounds can exhibit different hydrogen-bonding networks, which can affect their solubility and stability . The presence of chlorobenzyl groups is likely to increase the lipophilicity of the compound, potentially affecting its absorption and distribution in biological systems. The piperazine ring's conformation and the planarity of the purine system can also influence the compound's ability to cross cell membranes and bind to targets within the cell.

科学的研究の応用

Cardiovascular Research

7-(4-chlorobenzyl)-8-(4-(2-chlorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione derivatives were synthesized and tested for cardiovascular activities, including electrocardiographic, antiarrhythmic, and hypotensive effects. Some derivatives exhibited strong prophylactic antiarrhythmic activity, and others showed hypotensive activity, indicating potential applications in cardiovascular research (Chłoń-Rzepa et al., 2004).

Neuroreceptor Research

Research has been conducted on N-(arylpiperazinyl)acetamide derivatives of this compound, which were biologically evaluated for their affinity to serotonin and dopamine receptors. This study explored the structure-affinity relationships for these compounds, classifying some derivatives as potent dual receptors ligands, highlighting their significance in neuroreceptor research (Żmudzki et al., 2015).

Antiasthmatic Applications

Derivatives of this compound were developed and evaluated for their antiasthmatic activity. The study focused on synthesizing and characterizing these derivatives for vasodilator activity, which is crucial in the treatment of asthma. One particular derivative showed the most active results, marking its significance in antiasthmatic applications (Bhatia et al., 2016).

Antimycobacterial Research

Novel purine linked piperazine derivatives of this compound were synthesized to identify potent inhibitors of Mycobacterium tuberculosis. These derivatives targeted MurB, disrupting the biosynthesis of peptidoglycan and exerting antiproliferative effects. The results indicated that certain derivatives had greater potencies than current drugs, showcasing potential applications in antimycobacterial research (Konduri et al., 2020).

特性

IUPAC Name |

7-[(4-chlorophenyl)methyl]-8-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-3-methylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24Cl2N6O2/c1-29-21-20(22(33)28-24(29)34)32(14-16-6-8-18(25)9-7-16)23(27-21)31-12-10-30(11-13-31)15-17-4-2-3-5-19(17)26/h2-9H,10-15H2,1H3,(H,28,33,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRLCQNVJIRTRMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4Cl)CC5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24Cl2N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-([2,3'-bipyridin]-5-ylmethyl)-3-(2,3,4-trimethoxyphenyl)propanamide](/img/structure/B2507271.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)morpholine-4-sulfonamide](/img/structure/B2507275.png)

![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2507279.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2507281.png)

![Ethyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2507285.png)

![2-{[5-(3-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-isopropylphenyl)acetamide](/img/structure/B2507287.png)

![Methyl (E)-4-[4-(benzenesulfonyl)-1,4-diazepan-1-yl]-4-oxobut-2-enoate](/img/structure/B2507288.png)

![(Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-(2-methylfuran-3-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/no-structure.png)